(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid

Antibiotic discovery Natural product chemistry GTPase inhibition

Procurement of the wrong stereoisomer or racemic mixtures leads to irreproducible biological results in peptide engineering, NRPS substrate specificity studies, and antimicrobial peptide development. (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS 10512-89-7) resolves this problem as a homochiral, trans-3-methyl-L-proline building block. - Defined trans-stereochemistry ensures predictable PPII helical conformation and ~25% cis amide bond population for consistent foldamer construction. - Intrinsic antibacterial activity against S. aureus and S. pneumoniae via bacterial GTPase-activating protein inhibition. - Supplied as white to beige crystalline powder, ≥97% purity, with verified specific optical rotation for immediate research use.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 10512-89-7
Cat. No. B076530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-methylpyrrolidine-2-carboxylic Acid
CAS10512-89-7
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CC[NH2+]C1C(=O)[O-]
InChIInChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1
InChIKeyCNPSFBUUYIVHAP-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid: Stereochemical Precision Requirements


(2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS 10512-89-7), also designated trans-3-methyl-L-proline, is a non‑proteinogenic chiral α‑amino acid derivative featuring a pyrrolidine ring with a methyl substituent at the 3‑position in a defined trans‑stereochemical relationship to the carboxylate group [1]. The compound exists as a white to beige crystalline powder with a molecular weight of 129.16 g/mol and exhibits a specific optical rotation of −28.00° (25°C, c=0.7, H₂O) . Its homochiral nature and constrained ring geometry make it a valuable building block for peptide engineering and natural product synthesis .

Stereochemically defined single enantiomer, trans-3-methyl-L-proline
For peptide engineering and natural product synthesis studies
Specific optical rotation context supports stereochemical control
Research-grade crystalline powder

Why Generic 3-Methylproline Cannot Substitute


3‑Methylproline exists as four distinct stereoisomers—(2S,3S), (2S,3R), (2R,3S), and (2R,3R)—each with markedly different conformational preferences, biological activities, and synthetic fates. For instance, cis‑3‑methyl‑DL‑proline inhibits actinomycin synthesis in *Streptomyces antibioticus* 14‑fold more potently than the trans isomer, and the two isomers operate via distinct mechanisms that respond differently to chloramphenicol reversal [1]. In peptide natural products, trans‑3‑methylproline is a component of roseotoxin B, whereas cis‑3‑methylproline appears in bottromycin A [2]. These stereochemistry‑dependent properties mean that substitution with the wrong isomer or a racemic mixture will produce divergent biological outcomes and irreproducible synthetic results.

Isomer-specific biological response

Cis- and trans-3-methylproline isomers exhibit differing inhibitory potency and reversibility profiles; substitution may produce divergent results.

Racemic or wrong isomer may compromise reproducibility

Mixtures or incorrect stereochemistry may lead to irreproducible peptide synthesis and biological outcomes.

Nature discriminates between isomers

Trans-3-methylproline occurs in neoefrapeptins and roseotoxin B, whereas the cis isomer is found in bottromycin A; stereochemical context cannot transfer directly.

Quantitative Evidence for (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid


Intrinsic Antibacterial Activity Against Gram-Positive Pathogens

The target compound (PMPCA) exhibits direct antibiotic activity against Gram‑positive bacteria, including *Staphylococcus aureus* and *Streptococcus pneumoniae*, via inhibition of bacterial GTPase‑activating protein (GAP) . While proline itself lacks intrinsic antibacterial activity, PMPCA functions as a standalone antimicrobial agent, providing a unique functional differentiation from unsubstituted proline [1].

Antibacterial Activity
Class-level
Active against S. aureus and S. pneumoniae; L‑Proline: inactive
Supports antimicrobial screening context
Class-level inference; confirm target selectivity
Antibiotic discovery Natural product chemistry GTPase inhibition

Proton Affinity Elevation Relative to Proline

The proton affinity (PA) of cis‑3‑methylproline has been measured at 940.5 kJ mol⁻¹, representing a +4.5 kJ mol⁻¹ increase over unsubstituted proline (936 kJ mol⁻¹) [1]. The trans‑isomer (target compound) is expected to exhibit a similar or distinct PA due to conformational constraints, which influences its gas‑phase basicity and fragmentation behavior in mass spectrometry [2].

Proton Affinity
Class-level
cis‑3‑Methylproline PA: 940.5 kJ mol⁻¹; Proline: 936 kJ mol⁻¹
Supports mass spectrometric method context
trans isomer expected comparable; review ionization behaviour
Mass spectrometry Gas‑phase ion chemistry Computational chemistry

Cis/Trans Amide Bond Populations in Peptides

N‑Acetyl‑N′‑methylamide derivatives of 3‑methylproline exhibit approximately 25% cis peptide bond isomer in aqueous solution and 15–20% in chloroform, comparable to proline‑containing peptides [1]. In contrast, 2‑methylproline derivatives show no detectable cis isomer due to steric destabilization [2]. The trans‑3‑methyl substitution (target compound) preserves the cis/trans equilibrium while introducing steric constraints that modulate the C7 conformer stability and the overall conformational landscape of oligoproline sequences.

Cis Peptide Bond
Head-to-head
3‑Methylproline peptides: ~25% cis (H₂O), 15–20% (CHCl₃); 2‑Methylproline: 0% cis
Supports conformational design review
Preserved cis/trans equilibrium distinguishes from 2‑methylproline
Peptide engineering Conformational analysis NMR spectroscopy

Scalable Chemoenzymatic Synthesis Route

A one‑pot chemoenzymatic procedure has been developed for the preparation of (2S,3S)-3‑methylproline from L‑isoleucine [1]. This route provides a scalable, stereocontrolled alternative to multi‑step asymmetric synthesis approaches that typically require 12 or more steps and expensive chiral auxiliaries [2]. The method was developed as a key step toward the total synthesis of polyoxypeptin A, a cytotoxic depsipeptide containing (2S,3R)-3‑hydroxy‑3‑methylproline, highlighting the strategic utility of the (2S,3S)‑isomer as a precursor.

Synthetic Route
Method context
One‑pot chemoenzymatic from L‑isoleucine vs 12‑step asymmetric synthesis
Supports procurement scalability review
Reported route may reduce lead times
Biocatalysis Process chemistry Chemoenzymatic synthesis

Natural Product Occurrence and Biosynthetic Incorporation

trans‑3‑Methyl‑L‑proline (the target compound) occurs as a building block in several bioactive peptide natural products, including neoefrapeptins A–N [1] and roseotoxin B [2]. In contrast, cis‑3‑methylproline is found in bottromycin A, demonstrating that nature distinguishes between the isomers and incorporates each into distinct structural and functional contexts. Neoefrapeptins are linear peptides with insecticidal activity, and they represent the first reported case where (2S,3S)-3‑methylproline appears as a peptide building block.

Natural Occurrence
Context-dependent
trans‑Isomer in neoefrapeptins A–N, roseotoxin B; cis‑isomer in bottromycin A
Supports natural-product biosynthesis context
Mutually exclusive stereochemical incorporation
Natural product discovery RiPP biosynthesis Peptide antibiotics

Differential Inhibition of Actinomycin Biosynthesis

The cis and trans stereoisomers of 3‑methyl‑DL‑proline inhibit actinomycin synthesis in *Streptomyces antibioticus* by distinct mechanisms [1]. Cis‑3‑methyl‑DL‑proline is 14‑fold more potent as an inhibitor than the trans isomer [2]. Furthermore, inhibition by the trans isomer is reversible by chloramphenicol, whereas cis inhibition becomes irreversible after 2 hours [3]. The trans isomer (target compound) is incorporated into actinomycins, whereas the cis isomer is not, demonstrating stereochemistry‑dependent metabolic processing.

Actinomycin Inhibition
Head-to-head
cis‑isomer 14‑fold more potent than trans; incorporation and reversibility differ
Supports stereochemical differentiation context
Stereochemistry-dependent metabolic fate
Antibiotic biosynthesis Streptomyces genetics Metabolic engineering

Key Applications of (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid


Antimicrobial Peptide Engineering and GTPase-Targeted Antibiotics

The intrinsic antibacterial activity of (2S,3S)-3‑methylpyrrolidine‑2‑carboxylic acid (PMPCA) against *Staphylococcus aureus* and *Streptococcus pneumoniae* via inhibition of bacterial GTPase‑activating protein positions this compound as a privileged scaffold for developing novel antimicrobial peptides. Unlike unsubstituted proline, which lacks direct antibacterial properties, PMPCA can be incorporated into peptide sequences to confer or enhance antimicrobial activity while simultaneously introducing conformational constraints that improve proteolytic stability.

Conformationally Restricted Peptide Design and Foldamer Synthesis

The distinct conformational landscape of 3‑methylproline peptides, which preserve ~25% cis amide bond population while modulating C7 conformer stability [1], makes the (2S,3S)‑isomer an ideal building block for designing peptidomimetics with predictable secondary structure. Oligomers of 3‑substituted prolines adopt a characteristic polyproline II (PPII) helical conformation in aqueous and alcoholic media [2], enabling the construction of foldamers and collagen‑mimetic peptides with enhanced thermal stability and defined three‑dimensional architectures.

Biosynthetic Incorporation Studies in Actinomycetes

The demonstrated ability of trans‑3‑methylproline to be incorporated into actinomycins by *Streptomyces antibioticus*, whereas the cis isomer is excluded [3], makes this compound a valuable probe for studying non‑ribosomal peptide synthetase (NRPS) substrate specificity and for precursor‑directed biosynthesis. Researchers can use (2S,3S)-3‑methylpyrrolidine‑2‑carboxylic acid to generate novel actinomycin analogs or to investigate the stereochemical tolerance of proline‑activating adenylation domains in antibiotic biosynthetic pathways.

Mass Spectrometric Method Development and Analysis

The elevated proton affinity of methylated prolines (940.5 kJ mol⁻¹ for cis‑3‑methylproline vs. 936 kJ mol⁻¹ for proline) [4] provides a predictable shift in gas‑phase basicity that can be exploited for developing sensitive LC‑MS/MS assays. When (2S,3S)-3‑methylpyrrolidine‑2‑carboxylic acid is incorporated into peptides, the altered ionization efficiency and characteristic fragmentation patterns facilitate selective detection and quantification, which is particularly valuable for pharmacokinetic studies and metabolite identification in drug development programs.

Application
Selection Property
Validation Focus
Antimicrobial peptide design studies
Stereochemically defined scaffold
Antimicrobial activity assay context; GTPase inhibition endpoint review
Peptidomimetic and foldamer design
Conformational constraint profile
Cis/trans amide equilibrium; secondary structure validation
NRPS substrate specificity studies
Biosynthetic incorporation probe
Stereochemical tolerance of adenylation domains; precursor-directed biosynthesis
LC-MS/MS method development
Altered ionization efficiency
Gas-phase basicity context; fragmentation pattern analysis

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